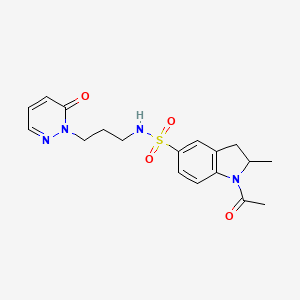

1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide

Description

1-Acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide is a synthetic sulfonamide derivative featuring a fused indoline core modified with acetyl and methyl groups, linked to a pyridazinone moiety via a propyl chain. This compound is structurally distinct due to its hybrid architecture, combining sulfonamide pharmacophores with pyridazinone and indoline motifs.

Properties

IUPAC Name |

1-acetyl-2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-13-11-15-12-16(6-7-17(15)22(13)14(2)23)27(25,26)20-9-4-10-21-18(24)5-3-8-19-21/h3,5-8,12-13,20H,4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYBPAIZUAIOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indoline derivative with sulfonyl chlorides in the presence of a base like triethylamine.

Acetylation: The acetyl group can be added through acetylation reactions using acetic anhydride or acetyl chloride.

Attachment of the Pyridazinone Moiety: The pyridazinone moiety can be attached via nucleophilic substitution reactions, where the appropriate pyridazinone derivative reacts with the indoline-sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the sulfonamide or pyridazinone moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

Materials Science: The compound’s chemical properties could be explored for the development of novel materials with specific functionalities.

Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with benzyloxy-substituted pyridazine sulfonamides (e.g., compounds 5a-c from ). Below is a systematic comparison based on synthesis, spectral data, and substituent effects:

Structural and Functional Group Variations

- Core similarity: All compounds feature a pyridazinone ring and sulfonamide group.

- Key differences: Target compound: Contains an indoline ring with acetyl and methyl substituents, linked via a propyl chain to pyridazinone. Compounds 5a-c (): Replace the indoline with a benzene ring and vary the benzyloxy substituents (e.g., nitro, cyano) at the pyridazinone’s 3-position .

Physicochemical and Spectral Properties

A comparative analysis of HRMS and NMR data highlights substituent-driven variations:

- Substituent impact: Electron-withdrawing groups (e.g., 5b’s nitro) downfield-shift aromatic protons and carbonyl carbons, while 5c’s cyano group introduces distinct <sup>13</sup>C signals. The target compound’s indoline acetyl group likely enhances lipophilicity compared to 5a-c’s benzyloxy chains.

Research Findings and Implications

- Bioactivity gaps: While 5a-c lack reported biological data, their structural analogs (e.g., sulfonamide-pyridazinones) are frequently associated with carbonic anhydrase or kinase inhibition. The target compound’s indoline moiety may confer unique selectivity profiles due to steric and electronic effects.

- Thermodynamic stability : The acetyl group in the target compound could improve metabolic stability compared to 5a-c ’s hydrolytically labile benzyloxy groups.

Biological Activity

1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 376.4 g/mol. The compound features an indoline core, a sulfonamide group, and a pyridazine moiety, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O4S |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group enhances its affinity for target proteins, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the pyridazine ring may facilitate hydrogen bonding and π-π interactions, contributing to its binding specificity.

Antimicrobial Activity

Research indicates that compounds containing pyridazine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit bacterial growth through interference with essential metabolic pathways. In vitro studies on related structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound may possess comparable activities.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In a study involving carrageenan-induced paw edema in rats, derivatives with similar structural characteristics exhibited substantial reductions in inflammation markers such as TNF-α and PGE-2 levels. This suggests that this compound may act as an effective anti-inflammatory agent.

Case Studies

- Study on Anti-inflammatory Activity : A recent investigation assessed the anti-inflammatory effects of various pyridazine derivatives, including those structurally similar to our compound. The results indicated that certain derivatives significantly inhibited paw edema development and reduced pro-inflammatory cytokine production (AA = 53.41%) .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of indoline derivatives. The findings revealed that compounds with similar scaffolds displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that our compound could exhibit similar effects .

Future Research Directions

Further studies are warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetic properties, toxicity profiles, and potential therapeutic applications will be crucial for advancing its development as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-acetyl-2-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide be optimized?

- Methodological Answer :

- Reaction Conditions : Optimize solvent polarity (e.g., acetic acid for reflux reactions) and temperature (80–120°C) to enhance yield. Use sodium acetate as a catalyst for acid-catalyzed condensations .

- Purification : Employ recrystallization from DMF/acetic acid mixtures to remove impurities. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

- Yield Improvement : Increase molar equivalents of reactants (e.g., 1.1:1 ratio of aldehyde to amine precursors) and extend reflux time (3–5 hours) .

Q. What analytical techniques are critical for structural characterization of this sulfonamide derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in DMSO-d6 to identify acetyl (δ 2.1–2.3 ppm) and sulfonamide (δ 3.1–3.3 ppm) protons. Compare with literature data for analogous sulfonamides .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30 v/v) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~450–460 m/z) .

Q. How can solubility and stability be evaluated under physiological conditions?

- Methodological Answer :

- Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Measure solubility via UV-Vis spectroscopy at λmax .

- Stability Testing : Incubate at 37°C for 24–72 hours. Analyze degradation products using LC-MS and compare with fresh samples .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase). Set grid parameters to encompass the active site (e.g., 20 ų) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) .

Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide analogs?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and incubation times (24–48 hours). Validate with positive controls (e.g., doxorubicin) .

- Dose-Response Analysis : Perform IC50 determinations in triplicate. Use nonlinear regression (GraphPad Prism) to calculate potency .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .

Q. How can reaction mechanisms for sulfonamide derivatization be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy. Track carbonyl (1700 cm⁻¹) and sulfonamide (1150 cm⁻¹) peaks .

- Isotopic Labeling : Use 18O-labeled water to confirm nucleophilic attack pathways in hydrolysis reactions .

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.